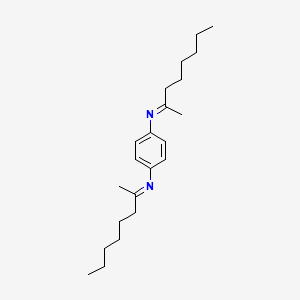![molecular formula C14H18 B13769633 Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene CAS No. 51966-13-3](/img/structure/B13769633.png)
Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, which forms the core hexacyclic structure. This is followed by hydrogenation to saturate the rings, resulting in the final dodecahydro structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene undergoes various chemical reactions, including:
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light or in the presence of a halogen carrier.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Chlorine (Cl2), bromine (Br2), UV light
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
Scientific Research Applications
Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Hexacyclo[9.2.1.02,10.03,8.04,6.05,9]tetradecane
- 4,7-Methano-2,3,8-methenododecahydrocyclopenta[a]indene
Uniqueness
Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene stands out due to its unique hexacyclic structure, which imparts distinct chemical and physical properties. This makes it particularly valuable for studying complex reaction mechanisms and for applications requiring specific structural characteristics .
Properties
CAS No. |
51966-13-3 |
|---|---|
Molecular Formula |
C14H18 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
hexacyclo[9.2.1.02,10.03,8.04,6.05,9]tetradecane |
InChI |
InChI=1S/C14H18/c1-2-6-3-5(1)9-10(6)12-7-4-8-13(11(7)9)14(8)12/h5-14H,1-4H2 |
InChI Key |
YBNSWVHWZLAYSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3C2C4C5C3C6C4C6C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


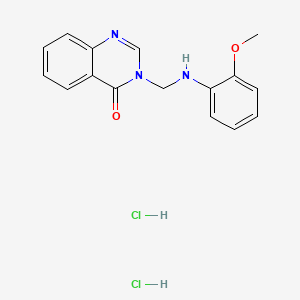
![Benzenesulfonic acid, 4-hydroxy-3-[[[[[(2-hydroxy-5-sulfophenyl)methyl]amino]carbonyl]amino]methyl]-5-methyl-, diammonium salt](/img/structure/B13769564.png)
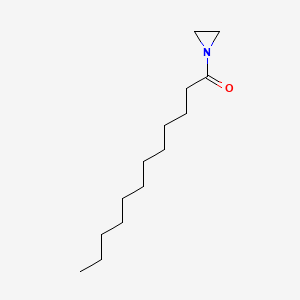

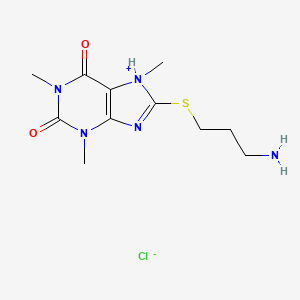
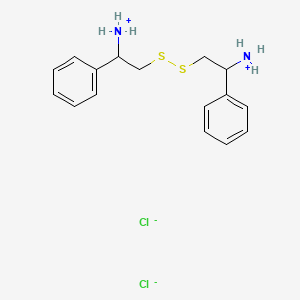
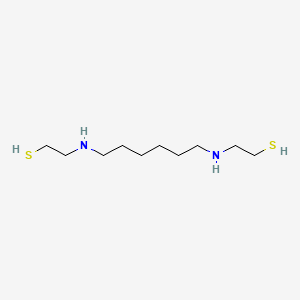
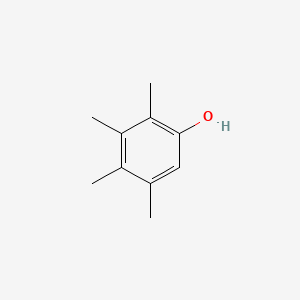
![N-[2-[(2-hydroxy-3-naphthalen-1-yloxypropyl)amino]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13769607.png)

![N,N-Dimethyl-1-(2-methyl-1H-benzo[d]imidazol-1-yl)methanamine](/img/structure/B13769628.png)

